2,4-Difluoroaniline hydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
57491-43-7 |
|---|---|
Molecular Formula |
C6H6ClF2N |
Molecular Weight |
165.57 g/mol |
IUPAC Name |
2,4-difluoroaniline;hydrochloride |
InChI |
InChI=1S/C6H5F2N.ClH/c7-4-1-2-6(9)5(8)3-4;/h1-3H,9H2;1H |
InChI Key |
KATANSIQEKNNCJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1F)F)N.Cl |
Canonical SMILES |
C1=CC(=C(C=C1F)F)N.Cl |
Synonyms |
2,4-difluoroaniline 2,4-difluoroaniline hydrochloride |
Origin of Product |
United States |
Synthetic Methodologies and Process Development
Foundational Synthetic Pathways to 2,4-Difluoroaniline (B146603)
Multi-Step Conversions from Polychlorinated Precursors
A well-established method for preparing 2,4-difluoroaniline begins with inexpensive polychlorinated starting materials. google.comgoogle.com One common precursor is 1,2,4-trichlorobenzene, which is first nitrated to form 2,4,5-trichloronitrobenzene (B44141). google.comgoogle.com This multi-step process is advantageous as it avoids the costly isomerization steps associated with other methods that might start from benzene (B151609). google.com The core of this pathway involves the specific replacement of chlorine atoms with fluorine, followed by a reduction step. google.comgoogle.com
Nitration: 1,2,4-Trichlorobenzene is nitrated to yield 2,4,5-trichloronitrobenzene. google.comgoogle.com
Fluorination: The 2,4,5-trichloronitrobenzene undergoes a double nucleophilic substitution where two chlorine atoms are replaced by fluorine atoms. google.comgoogle.com This step selectively produces 2,4-difluoro-5-chloronitrobenzene. google.com
Hydrogenation: The intermediate, 2,4-difluoro-5-chloronitrobenzene, is then subjected to catalytic hydrogenation. This final step simultaneously reduces the nitro group to an amine and removes the remaining chlorine atom, yielding the target molecule, 2,4-difluoroaniline. google.comgoogle.com
Advanced Synthetic Approaches and Process Intensification
Continuous Flow Reactor Applications in Synthesis
Continuous flow chemistry offers significant advantages for chemical synthesis, including improved safety, efficiency, and scalability. rsc.org While specific literature detailing the continuous flow synthesis of 2,4-difluoroaniline is not abundant, the principles have been successfully applied to the synthesis of other fluorinated aromatic systems. worktribe.comnih.gov These applications demonstrate the potential for adapting the synthesis of 2,4-difluoroaniline to a continuous process. For instance, the direct fluorination of aniline (B41778) derivatives has been achieved in a continuous flow reactor by reacting the substrate with fluorine gas. worktribe.com Similarly, a telescoped two-step continuous gas/liquid–liquid/liquid flow process has been developed for preparing 4-fluoropyrazole derivatives, involving direct fluorination followed by cyclization. nih.govtib.eu
These examples suggest that the key steps in 2,4-difluoroaniline synthesis—fluorination and hydrogenation—are amenable to flow chemistry. A continuous flow setup could involve pumping the polychlorinated precursor and the fluorinating agent through a heated reactor, followed by in-line hydrogenation in a second reactor module. This approach could lead to reduced reaction times and improved process control compared to traditional batch methods. rsc.org
Catalytic Systems in Fluorination and Hydrogenation Processes
The efficiency of 2,4-difluoroaniline synthesis relies heavily on the catalytic systems employed. google.comgoogle.com In the fluorination step, a phase-transfer catalyst is often used to facilitate the reaction between the solid fluorinating agent (e.g., potassium fluoride) and the organic substrate dissolved in a liquid phase. google.comgoogleapis.com The use of a quaternary ammonium (B1175870) salt as a solid-liquid phase transfer catalyst has been shown to significantly improve the efficiency and yield of the conversion of 2,4,5-trichloronitrobenzene to 2,4-difluoro-5-chloronitrobenzene. google.com
For the subsequent hydrogenation step, a palladium on carbon (Pd/C) catalyst is preferred. google.comgoogle.com A 5% palladium on activated carbon catalyst has been found to be particularly effective for the reduction of 2,4-difluoro-5-chloronitrobenzene. google.comgoogle.com This catalyst facilitates the reduction of the nitro group and the hydrogenolysis of the C-Cl bond to produce 2,4-difluoroaniline with high specificity. google.comgoogle.com The reaction is typically carried out in a hydrocarbon solvent. google.com
Methodological Optimization for Yield and Selectivity
Optimizing the synthesis of 2,4-difluoroaniline focuses on maximizing yield and ensuring high selectivity in both the fluorination and hydrogenation steps. The use of a phase-transfer catalyst in the fluorination stage is a key optimization that leads to high yields. google.com
The reaction conditions for both steps are also critical for optimization. For the fluorination of 2,4,5-trichloronitrobenzene, a molar excess of the fluorinating agent, such as a five-fold excess of potassium fluoride, is typically used. google.com The reaction temperature is maintained between 125°C and 175°C for a period of 8 to 20 hours to drive the reaction to completion. google.com
In the hydrogenation step, the process can be optimized by controlling the temperature and the amount of hydrogen supplied. googleapis.com For example, after an initial period of hydrogenation, the reaction mixture may be heated to a temperature between 50°C and 70°C, and additional hydrogen is passed through the solution to ensure the complete conversion of the intermediate. googleapis.com Following these optimized procedures, a high yield of 2,4-difluoroaniline can be achieved. google.com For instance, one described method resulted in a 94% yield of a product containing 89.5% 2,4-difluoroaniline. google.com
Below is a table summarizing typical reaction parameters for the synthesis of 2,4-difluoroaniline from 2,4,5-trichloronitrobenzene.
| Step | Reactants | Catalyst | Solvent | Temperature | Time | Yield |
| Fluorination | 2,4,5-Trichloronitrobenzene, Potassium Fluoride | Phase Transfer Catalyst | Tetramethyl Sulfone | 170-180°C | 19 hours | - |
| Hydrogenation | 2,4-Difluoro-5-chloronitrobenzene, Hydrogen | 5% Palladium on Carbon | Hydrocarbon Solvent | 50-70°C | - | 94% (crude product) |
Investigation of Reaction Parameters and Conditions
The synthesis of 2,4-Difluoroaniline is often achieved through a two-step process. This process begins with the fluorination of 2,4,5-trichloronitrobenzene, which yields 2,4-difluoro-5-chloronitrobenzene. google.comgoogle.com This intermediate is then subjected to hydrogenation to produce 2,4-Difluoroaniline. During the hydrogenation, the nitro group is reduced to an amine, and the chlorine atom at the 5-position is removed, forming the hydrochloride salt in the process. google.com
The investigation into the reaction parameters for the hydrogenation step has been a key area of focus to maximize yield and purity. A common method involves catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. google.comgoogle.com
Detailed studies have explored the impact of various parameters on the efficiency of the hydrogenation reaction. Key variables include the choice of catalyst, solvent, temperature, hydrogen pressure, and the use of additives. For instance, the use of a 5% palladium on carbon catalyst is frequently reported. google.comgoogle.com Methanol is a commonly employed solvent for this transformation. google.comgoogle.com
To neutralize the hydrogen chloride that is formed during the dehalogenation, a base such as sodium acetate (B1210297) is often added to the reaction mixture. google.comgoogle.com The reaction temperature and hydrogen pressure are critical parameters that are carefully controlled to ensure the selective reduction of the nitro group and the removal of the chlorine atom without affecting the fluorine substituents. google.com In one documented procedure, the reaction is initiated at a lower temperature before being heated to approximately 60°C under hydrogen pressure to drive the reaction to completion. google.comgoogle.com
| Parameter | Condition | Source |
|---|---|---|
| Starting Material | 2,4-Difluoro-5-chloronitrobenzene | google.comgoogle.com |
| Catalyst | 5% Palladium on carbon | google.comgoogle.com |
| Solvent | Methanol | google.comgoogle.com |
| Additive | Sodium acetate | google.comgoogle.com |
| Temperature | Initially ambient, then heated to 50-70°C | google.com |
| Hydrogen Pressure | 40 lbs | google.com |
| Reaction Time | Approximately 23 hours | google.comgoogle.com |
| Yield | Approximately 70-94% | google.comgoogle.com |
Green Chemistry Principles in Synthetic Route Design
The integration of green chemistry principles into the synthesis of anilines, including 2,4-Difluoroaniline, is a growing area of research aimed at developing more environmentally benign and sustainable processes. tandfonline.comrsc.orgresearchgate.net These principles focus on aspects such as the use of safer solvents, renewable resources, and the development of catalyst-free or more efficient catalytic systems. tandfonline.comresearchgate.net
One key area of development is the use of water as a solvent, which is a safer and more sustainable alternative to volatile organic solvents. tandfonline.com Research has demonstrated the successful synthesis of N-hydroxyethyl anilines in water, eliminating the need for both catalysts and organic solvents. tandfonline.com
Another green approach involves the use of alternative energy sources to drive reactions. For example, sunlight has been utilized as an energy source for the N-acetylation of anilines, a common protection strategy for amino groups, using magnesium sulfate (B86663) as a catalyst. rsc.org This method avoids the need for heating and reduces energy consumption. rsc.org
Furthermore, there is a significant effort to develop metal- and solvent-free synthetic methods. nih.gov The use of Brönsted acidic ionic liquids as catalysts in Friedel-Crafts reactions for the synthesis of aniline-based triarylmethanes represents a move towards more environmentally friendly and economically viable processes. nih.gov
For the critical step of reducing the nitro group to form the aniline, greener alternatives to traditional methods are being explored. The catalytic reduction of nitroaromatics is a fundamental transformation, and research into more sustainable catalysts and reducing agents is ongoing. nih.govrsc.org This includes the use of magnetically separable catalysts for easier recovery and reuse. rsc.org
| Green Chemistry Principle | Application in Aniline Synthesis | Source |
|---|---|---|
| Use of Safer Solvents | Selective alkylation reaction of anilines in water. | tandfonline.com |
| Use of Renewable Energy | Sunlight-driven N-acetylation of anilines. | rsc.org |
| Catalyst-Free Reactions | Development of catalyst- and additive-free amination reactions under mild conditions. | researchgate.net |
| Use of Greener Catalysts | Brönsted acidic ionic liquids for Friedel-Crafts reactions. | nih.gov |
| Efficient Catalytic Reduction | Catalytic reduction of nitroaromatics using recoverable and reusable catalysts. | rsc.org |
Chemical Reactivity and Mechanistic Elucidation
Aromatic Substitution Reactions of the Difluoroaniline Moiety
The presence of both an activating amino group and deactivating fluorine atoms on the benzene (B151609) ring leads to a nuanced reactivity profile in aromatic substitution reactions.
The amine group (-NH₂) is a potent activating group in electrophilic aromatic substitution (SEAr) reactions due to its ability to donate electron density to the benzene ring through resonance. This effect increases the nucleophilicity of the ring, making it more susceptible to attack by electrophiles. The electron-donating nature of the amino group preferentially directs incoming electrophiles to the ortho and para positions, where the electron density is highest.
Conversely, the fluorine atoms at the 2- and 4-positions are electron-withdrawing through the inductive effect, which generally deactivates the ring towards electrophilic attack. However, like other halogens, they also possess lone pairs of electrons that can be donated to the ring via resonance, directing incoming electrophiles to the ortho and para positions.
In the case of 2,4-difluoroaniline (B146603), the powerful activating and ortho-, para-directing effect of the amino group dominates. The positions ortho and para to the amine group are C3, C5, and C6. The C4 position is already substituted with a fluorine atom. Therefore, electrophilic substitution is expected to occur primarily at the C3, C5, and C6 positions. The fluorine atoms, while deactivating, will also influence the regioselectivity. Given that the C4 position is blocked, substitution is most likely to occur at the C6 position (para to the C2-fluorine and ortho to the amine) and the C5 position (ortho to the C4-fluorine). Steric hindrance from the existing substituents may also play a role in determining the final product distribution. To control the reactivity and avoid multiple substitutions, the amino group is often acetylated to form an amide. This moderately deactivates the ring and provides steric bulk, favoring para-substitution. chemistrysteps.com
Aromatic rings, being electron-rich, are generally resistant to nucleophilic attack. Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups on the ring to decrease the electron density and stabilize the negatively charged intermediate (a Meisenheimer complex). chemistrysteps.com The fluorine atoms in 2,4-difluoroaniline are electron-withdrawing, but the electron-donating amino group counteracts this effect, making the parent molecule a poor substrate for SNAr.
However, the reactivity of the difluoroaniline moiety towards nucleophilic aromatic substitution can be dramatically altered by converting the amino group into a powerful electron-withdrawing group. The most significant example of this is the transformation of the amine into a diazonium salt (-N₂⁺), which is an exceptionally strong electron-withdrawing group. This conversion renders the aromatic ring highly susceptible to nucleophilic attack, facilitating the displacement of one or both fluorine atoms by a variety of nucleophiles. This is a key strategy in the synthetic utility of 2,4-difluoroaniline.
Transformations Involving the Amine Functional Group
The amine group is the most reactive site in the 2,4-difluoroaniline molecule and can undergo a variety of transformations.
The oxidation of aromatic amines can lead to a variety of products depending on the oxidant and reaction conditions. Generally, the oxidation of anilines can proceed through the formation of radical cations, which can then dimerize or react further. rsc.org Common oxidation products of anilines include nitrosoarenes, nitroarenes, and polymeric materials. For instance, reaction with peroxy acids can yield the corresponding nitroso and subsequently nitro compounds. mdpi.comacs.org The presence of electron-withdrawing fluorine groups on the ring can influence the susceptibility of the amine group to oxidation. In some cases, oxidation can lead to the formation of complex polymeric structures, often referred to as aniline (B41778) blacks. The bio-oxidation of some aromatic amines has been shown to result in the formation of oligomeric and polymeric products. nih.gov
Table 1: Potential Oxidation Products of 2,4-Difluoroaniline
| Oxidizing Agent | Potential Product(s) | Reaction Pathway |
|---|---|---|
| Peroxyacetic acid | 2,4-Difluoronitrosobenzene, 2,4-Difluoronitrobenzene | Stepwise oxidation of the amine group. |
| Ozone | N-Oxides, products of ring cleavage | Attack at the nitrogen or the aromatic ring. |
| Manganese dioxide | Polymeric materials (polyaniline derivatives) | Oxidative polymerization. |
| Laccase (enzyme) | Oligomeric/Polymeric products | Biocatalytic oxidation. nih.gov |
The amine functional group in aniline and its derivatives is already in a reduced state and is generally not susceptible to further reduction under standard catalytic hydrogenation conditions. The primary application of reduction in the context of 2,4-difluoroaniline is in its synthesis from 2,4-difluoronitrobenzene. This reaction is highly specific, with various reducing agents selectively reducing the nitro group to an amine while leaving the fluorine atoms and the aromatic ring intact. nih.govnih.govacs.orgchemicalbook.comgoogle.comgoogle.com
Commonly used methods for the reduction of the precursor nitro compound include:
Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C). chemicalbook.com
Metal-Acid Systems: Employing metals like iron, tin, or zinc in the presence of an acid like hydrochloric acid.
While the amine group itself is resistant to reduction, the aromatic ring can be hydrogenated under more forcing conditions (high pressure and temperature) using specific catalysts, which would lead to the formation of 2,4-difluorocyclohexylamine. However, such reactions require significantly more energy than the reduction of a nitro group.
Diazotization Chemistry and Subsequent Derivatizations
The reaction of the primary aromatic amine group of 2,4-difluoroaniline with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) leads to the formation of a 2,4-difluorobenzenediazonium salt. organic-chemistry.orgbyjus.comchemicalnote.com This process, known as diazotization, is a cornerstone of aromatic chemistry, as the diazonium group is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles.
The resulting 2,4-difluorobenzenediazonium salt is a versatile intermediate for introducing a range of functional groups onto the aromatic ring, often in reactions that are not feasible through direct substitution on the aniline itself. Some of the most important derivatizations include:
Sandmeyer Reaction: This reaction utilizes copper(I) salts (CuX, where X = Cl, Br, CN) to replace the diazonium group with a halide or a cyano group. wikipedia.orgbyjus.comresearchgate.netorganic-chemistry.orgnih.gov This provides a reliable method to introduce chloro, bromo, or cyano substituents at the 1-position of the 2,4-difluoroaromatic system. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org
Schiemann Reaction: To introduce a fluorine atom, the diazonium salt is typically treated with fluoroboric acid (HBF₄) or other sources of fluoride ions like hexafluorophosphates. wikipedia.orgjk-sci.comscientificupdate.com The resulting diazonium tetrafluoroborate salt can be isolated and then thermally decomposed to yield 1,2,4-trifluorobenzene. wikipedia.orgscientificupdate.comscienceinfo.com
Gattermann Reaction: Similar to the Sandmeyer reaction, this method uses copper powder and HX to introduce a halogen.
Replacement by Iodide: The diazonium group can be readily displaced by an iodide ion by treatment with potassium iodide (KI).
Replacement by Hydroxyl: Heating the aqueous solution of the diazonium salt results in the replacement of the diazonium group by a hydroxyl group, forming 2,4-difluorophenol.
Azo Coupling: The 2,4-difluorobenzenediazonium ion is an electrophile and can attack activated aromatic rings (such as phenols and anilines) in an electrophilic aromatic substitution reaction to form azo compounds. wikipedia.orgchemguide.co.uklibretexts.orgkhanacademy.org These products have extended conjugated systems and are often brightly colored, finding use as dyes. The coupling typically occurs at the para position of the activated ring.
Table 2: Derivatization of 2,4-Difluoroaniline via Diazotization
| Reaction Name | Reagent(s) | Product |
|---|---|---|
| Sandmeyer | CuCl / HCl | 1-Chloro-2,4-difluorobenzene |
| Sandmeyer | CuBr / HBr | 1-Bromo-2,4-difluorobenzene |
| Sandmeyer | CuCN / KCN | 2,4-Difluorobenzonitrile |
| Schiemann | 1. HBF₄ 2. Heat | 1,2,4-Trifluorobenzene |
| Iodination | KI | 1-Iodo-2,4-difluorobenzene |
| Hydrolysis | H₂O, Heat | 2,4-Difluorophenol |
| Azo Coupling | Phenol | 2,4-Difluoro-4'-hydroxyazobenzene |
| Hydro-de-diazotization | NaH₂PO₂ | 1,3-Difluorobenzene researchgate.net |
Formation and Reactivity of Aryl Diazonium Salts
The conversion of primary aromatic amines into diazonium salts, a process known as diazotization, is a cornerstone of synthetic organic chemistry, and 2,4-difluoroaniline is no exception. study.com This reaction typically involves treating the amine with nitrous acid (HNO₂), which is unstable and therefore generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl). study.comlkouniv.ac.inmasterorganicchemistry.com
The mechanism commences with the protonation of nitrous acid by the strong acid to form the nitrosonium ion (NO⁺), a potent electrophile. lkouniv.ac.inmasterorganicchemistry.com The nucleophilic nitrogen atom of the 2,4-difluoroaniline then attacks the nitrosonium ion. Following a series of proton transfers and the eventual elimination of a water molecule, the 2,4-difluorobenzenediazonium salt is formed. lkouniv.ac.inyoutube.com The presence of electron-withdrawing fluorine atoms on the aromatic ring decreases the nucleophilicity of the amino nitrogen, which can make the diazotization reaction more challenging compared to unsubstituted aniline. lkouniv.ac.in
The resulting aryl diazonium salt is a valuable synthetic intermediate due to the excellent leaving group ability of the dinitrogen molecule (N₂). masterorganicchemistry.com These salts are generally unstable and are typically prepared at low temperatures (0-5 °C) and used immediately in subsequent reactions. lkouniv.ac.in Their high reactivity allows for the diazonium group to be replaced by a wide variety of nucleophiles in what are known as substitution or displacement reactions. study.com
Hydro-de-diazotization for Defluorination Strategies
A significant application of the diazonium salt derived from 2,4-difluoroaniline is its use in hydro-de-diazotization reactions. This process involves the replacement of the diazonium group (-N₂⁺) with a hydrogen atom, effectively removing the original amino group from the aromatic ring. This reaction serves as a powerful synthetic tool, for instance, in the synthesis of 1,3-difluorobenzene from 2,4-difluoroaniline. researchgate.net
In a notable development, an efficient continuous-flow process was established for this transformation. The process involves two main stages: the initial diazotization of 2,4-difluoroaniline, followed by the hydro-de-diazotization of the intermediate diazonium salt. researchgate.net For the reduction step, a reagent such as sodium hypophosphite (NaH₂PO₂) is employed. The use of a continuous-flow reactor offers significant advantages, including enhanced safety by minimizing the accumulation of the potentially explosive diazonium salt intermediate, and improved heat and mass transfer, leading to higher yields and throughput. researchgate.net
| Parameter | Value |
|---|---|
| Starting Material | 2,4-Difluoroaniline |
| Reducing Agent | NaH₂PO₂ |
| Diazotization Temperature | 20 °C |
| Diazotization Residence Time | 10 s |
| Hydro-de-diazotization Temperature | 25 °C |
| Hydro-de-diazotization Residence Time | 40 min |
| Overall Yield of 1,3-Difluorobenzene | 90% |
| Throughput of 2,4-Difluoroaniline | 245 g/h |
Hydrazine Derivative Synthesis and Applications
Hydrazine derivatives are a crucial class of compounds with wide-ranging applications in medicinal chemistry, agriculture, and materials science, owing to the versatile reactivity of the -NH-NH₂ functional group. psvmkendra.com The synthesis of arylhydrazines can be achieved from aryl diazonium salts. For 2,4-difluoroaniline, the corresponding diazonium salt serves as a precursor to (2,4-difluorophenyl)hydrazine.
The synthesis typically involves the reduction of the 2,4-difluorobenzenediazonium salt intermediate. A common method is the use of a reducing agent like sodium sulfite. This process is analogous to the synthesis of other phenylhydrazine derivatives, such as 2-ethylphenylhydrazine hydrochloride, which has been efficiently produced from 2-ethylaniline in a continuous-flow system involving diazotization followed by temperature-programmed reduction with sodium sulfite. researchgate.net The resulting (2,4-difluorophenyl)hydrazine can then be used as a building block in the synthesis of various heterocyclic compounds, polymers, and pharmaceuticals. researchgate.net Hydrazines are known starting materials for creating dyes, corrosion inhibitors, and energetic materials. psvmkendra.com
Advanced Derivatization Chemistries for Analytical Applications
Derivatization is a technique used to modify a chemical compound to produce a new compound, or derivative, that has properties better suited for a particular analytical method. researchgate.net This can enhance detectability, improve separation in chromatography, or increase volatility for gas chromatography. researchgate.net
Amidation Reactions with Carboxylic Acids
The reaction of 2,4-difluoroaniline with carboxylic acids to form N-(2,4-difluorophenyl)amides is a key derivatization strategy. Amidation is one of the most fundamental reactions in organic synthesis, crucial for the production of pharmaceuticals and other specialty chemicals. researchgate.netscispace.com Direct amidation involves coupling an amine with a carboxylic acid. However, this reaction is often slow and requires harsh conditions because the carboxylic acid's hydroxyl group is a poor leaving group.
To facilitate this reaction under milder conditions, coupling agents or activators are employed. researchgate.netresearchgate.net Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective for the direct coupling of amines with carboxylic acids. researchgate.netnih.gov This method is efficient and can be completed in a relatively short time, providing the amide product in good to excellent yields. researchgate.netnih.gov This derivatization is valuable for analytical purposes, such as preparing derivatives for chromatographic analysis or for synthesizing analogs of biologically active compounds.
| Reactant 1 | Reactant 2 | Coupling Agent | Product |
|---|---|---|---|
| 2,4-Difluoroaniline | Carboxylic Acid (R-COOH) | e.g., HBTU, DCC, EDC | N-(2,4-difluorophenyl)amide |
Mechanistic Studies of Derivatization Reactions
The mechanism of amidation reactions facilitated by coupling reagents is a well-studied area. The primary role of the coupling agent is to activate the carboxylic acid, converting the hydroxyl group into a better leaving group. researchgate.net This creates a highly reactive acylating intermediate.
In the case of carbodiimide reagents like DCC (N,N'-dicyclohexylcarbodiimide) or phosphonium reagents like HBTU, the carboxylic acid first adds to the reagent. This forms a highly reactive intermediate, such as an O-acylisourea (for carbodiimides) or an activated ester. This intermediate is highly susceptible to nucleophilic attack.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Characterization of Molecular Structure and Properties
Quantum chemical methods are essential for elucidating the fundamental characteristics of a molecule's structure and its associated energetic properties. These calculations allow for the prediction of stable geometries and the exploration of the potential energy surface.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of organic molecules like 2,4-difluoroaniline (B146603). By approximating the many-body electronic Schrödinger equation, DFT provides a balance between computational cost and accuracy. Studies have utilized DFT calculations, often with the B3LYP functional and a 6-311++G(d,2p) basis set, to analyze the molecule's properties. uisek.edu.ec These theoretical methods are crucial for understanding hyperpolarizability, performing frontier molecular orbital analysis, and conducting Natural Bond Orbital (NBO) analysis. uisek.edu.ec The calculations confirm that the molecule is chemically stable, as indicated by its high chemical hardness value. uisek.edu.ec
Analysis of Conformational Landscape and Stability
The conformational landscape of 2,4-difluoroaniline is primarily defined by the rotation of the amino (-NH2) group relative to the benzene (B151609) ring. The key dihedral angle describing this rotation dictates the orientation of the amino group's hydrogen atoms with respect to the fluorine substituents. The stability of different conformers is influenced by a delicate balance of steric hindrance and electronic interactions, such as intramolecular hydrogen bonding and hyperconjugation.
Electronic Structure and Reactivity Descriptors
Electronic structure descriptors are quantitative measures derived from computational chemistry that help predict and explain a molecule's reactivity. These descriptors for 2,4-difluoroaniline have been explored using DFT.
Frontier Molecular Orbital (FMO) Analysis and Energy Gaps
Frontier Molecular Orbital (FMO) theory is central to predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the energy gap, is a critical indicator of molecular stability and reactivity.
For 2,4-difluoroaniline, DFT calculations have determined the HOMO-LUMO energy gap to be approximately 5.2186 eV. uisek.edu.ec This relatively large energy gap suggests high chemical stability. uisek.edu.ec The analysis of HOMO and LUMO energies indicates that charge transfer occurs within the molecule. uisek.edu.ec This intramolecular charge transfer is a key feature of its electronic behavior.
| Parameter | Value | Reference |
|---|---|---|
| HOMO-LUMO Energy Gap (ΔE) | 5.2186 eV | uisek.edu.ec |
| Chemical Hardness (η) | 2.6093 | uisek.edu.ec |
| Electrophilicity Index (ω) | 2.3371 | uisek.edu.ec |
Molecular Electrostatic Potential (MEP) and Atomic Charge Distribution
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps predict sites for electrophilic and nucleophilic attack. The MEP map uses a color scale where red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack.
Prediction of Spectroscopic Properties
Computational models allow for the simulation of various spectroscopic techniques, providing a theoretical basis for the interpretation of experimental data.
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a valuable method for identifying functional groups and understanding the structural characteristics of a molecule. americanpharmaceuticalreview.com Computational simulations, often using DFT methods like B3LYP with various basis sets (e.g., 6-311++G(d,p)), can predict the vibrational frequencies and intensities of a molecule. tsijournals.comnih.govnih.gov These calculated spectra for the related molecule 2,4-difluoroaniline can be compared with experimental FT-IR and Raman spectra to achieve a detailed assignment of the vibrational modes. tsijournals.comnih.gov For aniline (B41778) derivatives, these studies help in understanding the influence of substituents, like the fluorine atoms and the amino group, on the vibrational frequencies of the benzene ring and the functional groups themselves. tsijournals.com The agreement between the calculated and observed frequencies, often improved by scaling the theoretical values, validates the computational model and allows for a confident assignment of the spectral bands to specific molecular motions. nih.gov
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. youtube.com Time-dependent DFT (TD-DFT) is a common computational method used to predict the electronic absorption spectra of molecules like 2,4-difluoroaniline. researchgate.netmcbu.edu.tr These calculations yield information about the excitation energies, oscillator strengths, and the nature of the electronic transitions, which are often characterized as π → π* or n → π* transitions. youtube.comniscpr.res.in For 2,4-difluoroaniline, the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that influences the electronic properties and reactivity of the molecule. researchgate.net For the related 2,4-difluoroaniline, the HOMO-LUMO energy gap has been calculated to be 5.2186 eV. researchgate.net This information helps in understanding the charge transfer characteristics within the molecule. researchgate.net
Molecular Reactivity and Mechanistic Insights from Computations
Computational chemistry offers a framework to quantify the reactivity of molecules and explore the energetics of potential reaction pathways.
Conceptual DFT provides a set of descriptors that quantify the global reactivity of a molecule. These include chemical hardness (η), softness (S), and the electrophilicity index (ω). nih.govdergipark.org.tr Chemical hardness is a measure of the molecule's resistance to changes in its electron distribution. A higher value of chemical hardness suggests greater stability. researchgate.netdergipark.org.tr For 2,4-difluoroaniline, the chemical hardness has been calculated to be 2.6093, indicating high chemical stability. researchgate.net The electrophilicity index quantifies the ability of a molecule to accept electrons. nih.govresearchgate.net A higher electrophilicity index suggests a greater capacity to act as an electrophile. dergipark.org.tr The electrophilicity index for 2,4-difluoroaniline has been determined to be 2.3371. researchgate.net These indices are derived from the energies of the HOMO and LUMO and provide a quantitative basis for comparing the reactivity of different molecules. dergipark.org.tr
Table 1: Calculated Global Reactivity Descriptors for 2,4-Difluoroaniline
| Descriptor | Value |
|---|---|
| HOMO-LUMO Energy Gap (eV) | 5.2186 |
| Chemical Hardness (η) | 2.6093 |
| Electrophilicity Index (ω) | 2.3371 |
Computational methods can be used to explore the potential energy surfaces of chemical reactions, helping to elucidate reaction mechanisms. chemrxiv.org By mapping the energetic profiles of different reaction pathways, including the identification of transition states and intermediates, researchers can predict the most likely course of a reaction. chemrxiv.org While specific computational studies on the reaction pathways of 2,4-difluoroaniline hydrochloride are not extensively detailed in the provided context, the general approach involves using quantum chemical calculations to model the interaction of the molecule with other reactants. This can provide insights into its synthetic applications and potential degradation pathways. ocr.org.uk
Assessment of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of interest for their potential applications in optoelectronics and photonics. doi.orgnih.gov Computational chemistry plays a significant role in the prediction and understanding of the NLO properties of molecules. doi.org The key parameters that determine the NLO response of a molecule are the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.net DFT calculations can be used to compute these properties. doi.org For a molecule to exhibit significant NLO properties, it often needs to have a large hyperpolarizability value. nih.gov The calculated NLO properties for 2,4-difluoroaniline suggest that it is a potential candidate for NLO applications. researchgate.net The study of NLO properties often involves analyzing the intramolecular charge transfer, which can be understood through the HOMO-LUMO energy gap and NBO analysis. researchgate.net
: Thermodynamic Property Calculations at Varied Conditions
Research Findings for 2,4-Difluoroaniline
Computational studies, often employing methods like the Joback method, have been used to predict various thermodynamic properties of 2,4-Difluoroaniline in the gas phase. These calculations provide a theoretical basis for understanding the molecule's stability and energy characteristics.
The standard Gibbs free energy of formation (ΔfG°) for gaseous 2,4-Difluoroaniline has been calculated to be -230.38 kJ/mol. chemeo.com This negative value indicates that the formation of the molecule from its constituent elements in their standard states is a spontaneous process. The enthalpy of formation at standard conditions (ΔfH°gas) for the gaseous state is reported as -312.01 kJ/mol, further underscoring the energetic stability of the molecule. chemeo.com
The enthalpy of fusion (ΔfusH°), which is the heat absorbed when a substance melts, has been calculated as 15.92 kJ/mol for 2,4-Difluoroaniline. chemeo.com In contrast, the enthalpy of vaporization (ΔvapH°), the energy required to transform the liquid into a gas at its boiling point, has been experimentally determined and is reported by the National Institute of Standards and Technology (NIST) to be 52.10 ± 0.50 kJ/mol. chemeo.comnist.gov
The ideal gas heat capacity (Cp,gas), which describes the amount of heat required to raise the temperature of the gas by a certain amount, is another critical thermodynamic parameter. While specific values at varied temperatures are not detailed in the provided search results, this property is often calculated as a function of temperature in computational studies.
Below are interactive data tables summarizing the available calculated and experimental thermodynamic properties for 2,4-Difluoroaniline.
Table 1: Calculated Thermodynamic Properties of Gaseous 2,4-Difluoroaniline
| Thermodynamic Property | Value | Unit | Method |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -230.38 | kJ/mol | Joback Calculated Property chemeo.com |
| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -312.01 | kJ/mol | Joback Calculated Property chemeo.com |
| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 15.92 | kJ/mol | Joback Calculated Property chemeo.com |
| Critical Pressure (Pc) | 4294.29 | kPa | Joback Calculated Property chemeo.com |
| Critical Temperature (Tc) | 652.54 | K | Joback Calculated Property chemeo.com |
Table 2: Experimental Thermodynamic Properties of 2,4-Difluoroaniline
| Thermodynamic Property | Value | Unit | Source |
| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 52.10 ± 0.50 | kJ/mol | NIST chemeo.comnist.gov |
| Normal Boiling Point (Tboil) | 442.60 | K | NIST chemeo.com |
It is reiterated that these values pertain to 2,4-Difluoroaniline. The formation of the hydrochloride salt involves an exothermic acid-base reaction, which would significantly alter the enthalpy of formation. chemicalbook.com Furthermore, the ionic interactions within the crystal lattice of this compound would lead to a higher melting point and different heat capacity and entropy values compared to the parent aniline derivative. Further dedicated computational and experimental studies on this compound are necessary to elucidate its specific thermodynamic profile under varied conditions.
Environmental Fate and Remediation Research
Adsorption Studies for Environmental Removal
Recent research has centered on developing effective adsorbent materials for the removal of 2,4-DFA from contaminated water sources.
A novel magnetic mesoporous biochar (MBC) has been synthesized using orange peels as a biomass feedstock and nickel-manganese ferrite (B1171679) (Ni₁₋ₓMnₓFe₂O₄) as a precursor solution. researchgate.net The synthesis process involves a one-step method of activation, magnetization, and carbonization. hnu.edu.cn The optimal preparation parameters for this magnetic biochar for the adsorption of 2,4-DFA were determined to be an activation temperature of 180°C, a molar mass of Ni₀.₇₅Mn₀.₂₅Fe₂O₄, an activation time of 8 hours, and an impregnation ratio of 3. researchgate.net
Characterization of such magnetic biochars typically involves techniques like X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), and scanning electron microscopy (SEM) to analyze their structure, surface functional groups, and morphology. researchgate.netnih.govscielo.br These analyses have shown that magnetic biochars possess a high specific surface area and a rich array of functional groups, which are crucial for the adsorption process. researchgate.netscielo.br The magnetic properties, conferred by the iron oxide nanoparticles, allow for easy separation of the adsorbent from water using a magnetic field. nih.govmdpi.com
The adsorption process of 2,4-DFA onto the nickel-manganese ferrite magnetic biochar has been found to follow a pseudo-second-order kinetic model, which suggests that the rate-limiting step is chemisorption. researchgate.netnih.govmdpi.comnih.gov Adsorption equilibrium is typically reached within a relatively short period. researchgate.netnih.gov
The adsorption isotherm, which describes how the adsorbate distributes between the liquid and solid phases at equilibrium, was best fitted by the Freundlich model for 2,4-DFA on this specific magnetic biochar. researchgate.net This indicates a heterogeneous surface with a non-uniform distribution of adsorption heats. aaqr.org The maximum adsorption capacity for 2,4-DFA was found to be 66.30 mg/g at 313 K. researchgate.net
Table 1: Adsorption Kinetic and Isotherm Model Parameters for 2,4-Difluoroaniline (B146603)
| Parameter | Model | Value | Reference |
| Kinetic Model | Pseudo-second-order | - | researchgate.net |
| Isotherm Model | Freundlich | - | researchgate.net |
| Max. Adsorption Capacity (q_max) | - | 66.30 mg/g at 313 K | researchgate.net |
Note: Specific rate constants for the pseudo-second-order model and Freundlich constants were not provided in the primary source.
The adsorption of 2,4-DFA onto magnetic biochar is a complex process involving multiple interaction mechanisms. researchgate.net The primary mechanisms identified include:
Electrostatic Interactions: The surface charge of the biochar and the ionization state of the 2,4-DFA molecule play a crucial role. researchgate.net
Hydrogen Bonding: The presence of oxygen-containing functional groups on the biochar surface facilitates the formation of hydrogen bonds with the amine group of the 2,4-DFA. researchgate.netyoutube.com
π-π Interactions: The aromatic rings of both the biochar's carbonaceous structure and the 2,4-DFA molecule can engage in π-π electron donor-acceptor interactions. researchgate.netyoutube.com
Ion Exchange: Cations present in the biochar structure can be exchanged with protonated aniline (B41778) species. researchgate.net
For an adsorption process to be economically viable and environmentally sustainable, the regeneration and reuse of the adsorbent are critical. ijiset.commdpi.com The nickel-manganese ferrite magnetic biochar demonstrated good regeneration performance. researchgate.net A combination of 90% ethanol (B145695) and a 1 M sodium hydroxide (B78521) (NaOH) solution was effective in desorbing the 2,4-DFA and regenerating the adsorbent for subsequent use. researchgate.net The ability to be reused over multiple cycles without a significant loss in adsorption capacity is a key advantage of such novel materials. nih.gov
Co-Contaminant Interactions in Environmental Systems
Wastewater often contains a mixture of pollutants, making it essential to understand how these co-contaminants interact with each other and the adsorbent during the treatment process.
Studies have been conducted on the co-adsorption of 2,4-DFA and copper (Cu(II)) ions using the nickel-manganese ferrite magnetic biochar. researchgate.net The results indicated that the adsorption of 2,4-DFA was not significantly affected by the presence of Cu(II) ions. researchgate.net However, the adsorption of Cu(II) was inhibited in the presence of 2,4-DFA, with the adsorption capacity for copper decreasing by 19.55%. researchgate.net This suggests a competitive adsorption scenario, where 2,4-DFA may occupy some of the sites that would otherwise be available for Cu(II) adsorption. researchgate.net The adsorption mechanism for Cu(II) on biochar often involves complexation with surface functional groups and ion exchange. mdpi.com
Table 2: Co-adsorption Effects on Adsorption Capacity
| Contaminant | System | Adsorption Effect | % Change in Adsorption Capacity | Reference |
| 2,4-Difluoroaniline | Binary (with Cu(II)) | Comparable to single system | Not significant | researchgate.net |
| Copper (II) | Binary (with 2,4-DFA) | Inhibited | -19.55% | researchgate.net |
Biotransformation and Environmental Persistence
The biodegradation of 2,4-Difluoroaniline is a key process determining its persistence in the environment. Research has focused on identifying microbial consortia and isolated strains capable of degrading this compound and understanding the biochemical pathways involved.
Aerobic degradation of 2,4-DFA has been demonstrated by various microbial consortia. The source of the inoculum has been shown to play a crucial role in the degradation efficiency. In one study, a microbial consortium from a treatment plant for fluoridated hydrocarbon wastewater (FHS) was found to be optimal for 2,4-DFA degradation. nih.gov This consortium exhibited the fastest degradation rate and the quickest recovery time after exposure to high concentrations of the compound. nih.gov This suggests that microbial communities pre-exposed to fluorinated compounds are better adapted for their degradation.
Several bacterial strains capable of degrading haloanilines have been isolated. Pseudomonas fluorescens 26-K has been shown to degrade 3,4-difluoroaniline, a structural isomer of 2,4-DFA. tandfonline.comresearchgate.net This strain was able to utilize the compound as a sole source of carbon, energy, and nitrogen, and its degradation was accompanied by intensive defluorination. tandfonline.comresearchgate.net The degradation pathway was found to involve a catechol 1,2-dioxygenase, suggesting an ortho-cleavage of the aromatic ring. researchgate.net A proposed intermediate in this pathway is 3-fluoro-4-hydroxyaniline. researchgate.net
The development of resistance to toxic compounds is a critical aspect of bioremediation. In the context of 2,4-DFA degradation, microbial consortia have shown varying levels of shock resistance. The FHS-derived inoculum mentioned earlier not only had a high degradation rate but also recovered the fastest after being subjected to a high concentration shock of 2,4-DFA. nih.gov This indicates an acquired resistance or resilience within this microbial community. General mechanisms of bacterial resistance to antimicrobial compounds, which can be analogous to resistance to toxic pollutants, include limiting the uptake of the drug, modifying the drug target, inactivating the drug, and active drug efflux. nih.gov For instance, bacteria can alter the porins in their outer membrane to reduce the uptake of hydrophilic toxic compounds or use efflux pumps to actively remove them from the cell. nih.gov It is plausible that similar mechanisms contribute to the observed resistance of microbial consortia to 2,4-DFA.
Table 2: Degradation of 2,4-DFA by Different Microbial Inocula
| Inoculum Source | Acclimation Time | Degradation Rate Constant (h⁻¹) | Shock Resistance |
|---|---|---|---|
| Pharmaceutical Wastewater + Municipal Sewage (PMS) | > 3 weeks | Lower | Lower |
| Fluoridated Hydrocarbon Wastewater (FHS) | 7 days | 0.519 | Highest |
| Comprehensive Industrial Park Wastewater (CIS) | < 3 weeks | 0.257 | Lower than FHS |
Data from a comparative study of sequencing batch reactors. nih.gov
The biotransformation of 2,4-Difluoroaniline leads to the formation of various fluorinated metabolites. The environmental fate of these metabolites is a significant concern, as they may also be persistent or toxic.
The initial steps in the biodegradation of fluoroanilines typically involve hydroxylation of the aromatic ring. For 2,4-DFA, a potential bioactivation pathway involves oxidative dehalogenation, which can directly form a 1,4-benzoquinoneimine as the primary metabolite. nih.gov Another proposed metabolic pathway for a similar compound, 3,4-difluoroaniline, by Pseudomonas fluorescens 26-K suggests the formation of 3-fluoro-4-hydroxyaniline. researchgate.net The subsequent fate of these hydroxylated metabolites is crucial. They can undergo further degradation, including ring cleavage, which would lead to the mineralization of the compound.
However, some fluorinated organic compounds and their degradation products can be persistent in the environment. For instance, while chloroxuron, a phenylurea herbicide, is moderately persistent in soil, it can break down into aniline derivatives. wikipedia.org The degradation of such compounds by soil microflora can be slow, leading to a relatively long soil half-life. wikipedia.org This suggests that fluorinated metabolites of 2,4-DFA could potentially persist in soil and sediment compartments.
The mobility and partitioning of these metabolites in different environmental compartments (water, soil, air) will depend on their physicochemical properties, such as water solubility, vapor pressure, and octanol-water partition coefficient. Hydroxylated metabolites are generally more water-soluble than the parent aniline compound, which could increase their mobility in aqueous environments. However, they can also interact with soil organic matter and clay particles, leading to their retention in the soil matrix. The ultimate fate of these fluorinated metabolites, whether they are fully mineralized, incorporated into soil organic matter, or transported to other environmental compartments, remains an area requiring further research.
Conclusion and Future Research Perspectives
Summary of Key Academic Contributions
Research on 2,4-difluoroaniline (B146603) hydrochloride has significantly contributed to the fields of organic synthesis and medicinal chemistry. Its role as a versatile fluorinated building block has enabled the development of novel synthetic methodologies and the creation of new molecules with enhanced biological properties. Studies have elucidated its reactivity and provided efficient pathways for its synthesis, paving the way for its widespread use in both academic and industrial research.
Identified Research Gaps and Challenges
Despite its utility, there are still areas for further investigation. The development of more sustainable and environmentally friendly synthesis methods remains a challenge. While some industrial processes exist, exploring greener catalytic systems and reducing waste are important research goals. Furthermore, a deeper understanding of the metabolic pathways and long-term environmental fate of compounds derived from 2,4-difluoroaniline is needed. Research into perfluorinated compounds (PFCs) has been more prominent in developed countries, highlighting a knowledge gap in developing nations. tandfonline.com
Emerging Trends and Future Directions in 2,4-Difluoroaniline Hydrochloride Research
Future research is likely to focus on several key areas. The development of novel fluorination techniques, such as electrochemical and photochemical methods, could offer more efficient and selective ways to synthesize fluorinated anilines. numberanalytics.com There is also a trend towards using these building blocks to explore new therapeutic areas, including infectious diseases and neurological disorders. numberanalytics.com The increasing structural diversity of per- and polyfluoroalkyl substances (PFAS) and the need for better analytical methods to detect them are also driving research. nih.govresearchgate.net
Broader Implications for Fluorinated Compound Science and Technology
The study of this compound is part of the broader and rapidly expanding field of fluorine chemistry. The unique properties that fluorine imparts to organic molecules—such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity—have made fluorinated compounds indispensable in modern science and technology. numberanalytics.commdpi.com As our understanding of the "fluorine effect" grows, so too will the applications of compounds like this compound in creating next-generation pharmaceuticals, advanced materials, and innovative agrochemicals. The ongoing research into fluorinated compounds will continue to push the boundaries of what is possible in chemical synthesis and materials science. numberanalytics.commdpi.com
Q & A
Basic: What are the standard synthetic routes for 2,4-difluoroaniline hydrochloride, and how do reaction conditions influence yield?
The synthesis typically involves three steps:
Nitration : Conversion of aniline to 2,4-difluoroaniline via nitration under controlled temperature (0–5°C) .
Methylation : Reaction with methyl iodide/dimethyl sulfate in the presence of a base (e.g., K₂CO₃) at 60–80°C .
Acidification : Treatment with HCl to form the hydrochloride salt, requiring pH monitoring to avoid over-acidification .
Key factors : Temperature control during nitration prevents side reactions, while excess methylating agents improve methylation efficiency. Yield optimization (up to 87%) requires inert atmospheres and anhydrous conditions .
Advanced: How can Suzuki coupling or condensation reactions be integrated into the synthesis of 2,4-difluoroaniline-derived drug intermediates?
This compound serves as a precursor for bioactive molecules. For example:
- Suzuki coupling : React with arylboronic acids to form biaryl structures, useful in kinase inhibitor synthesis (e.g., intermediates for anticancer agents) .
- Condensation reactions : Combine with sulfonyl chlorides or acyl chlorides to generate sulfonamide or amide derivatives, enhancing pharmacological activity .
Methodological tip : Use Pd catalysts (e.g., Pd(PPh₃)₄) for Suzuki reactions and triethylamine as a base for condensation to minimize side products .
Basic: What standardized protocols exist for assessing the aquatic toxicity of this compound?
The OECD 203 acute toxicity test using adult zebrafish (Danio rerio) is standard:
- Setup : Static 96-hour exposure with 70 test fish and 14 controls across concentrations (e.g., 75–200 mg/L) .
- Endpoints : LC50 calculation via probit analysis (e.g., 200.96 mg/L) and behavioral monitoring (e.g., reduced mobility, gasping) .
Key parameters : Maintain pH 7.0–7.4 and dissolved oxygen >6 mg/L to avoid confounding effects .
Advanced: How can discrepancies in toxicity data between zebrafish models and mammalian systems be resolved?
Zebrafish LC50 values (200 mg/L) may underestimate mammalian toxicity due to metabolic differences. For cross-species extrapolation:
Metabolite analysis : Use GC-MS to detect hemoglobin adducts (e.g., hydroxylamine derivatives) in mammalian blood, which correlate with methemoglobinemia .
In vitro assays : Compare hepatic microsomal metabolism rates (e.g., cytochrome P450 activity) between species to identify bioactivation pathways .
Example : Zebrafish lack efficient N-oxidation enzymes, reducing DFA bioactivation compared to mammals .
Basic: Which analytical techniques are most reliable for quantifying this compound in biological matrices?
- GC-MS : Ideal for detecting DFA and its adducts in hemoglobin (LOD: 1–83 ng/mL) using derivatization (e.g., trifluoroacetic anhydride) .
- HPLC-UV : Suitable for purity assessment in synthetic batches (λ = 254 nm) with C18 columns and acetonitrile/water mobile phases .
Validation : Calibrate with deuterated internal standards (e.g., d₃-DFA) to account for matrix effects .
Advanced: How do structural modifications (e.g., trifluoromethyl groups) alter the reactivity of 2,4-difluoroaniline derivatives?
Adding electron-withdrawing groups (e.g., -CF₃) enhances electrophilicity and stability:
- Reactivity : Trifluoromethyl groups increase resistance to hydrolysis but reduce nucleophilic aromatic substitution rates .
- Bioactivity : Fluorine atoms improve lipophilicity (logP) and target binding (e.g., enzyme active sites), as seen in herbicide intermediates like diflufenican .
Experimental design : Compare Hammett σ values for substituents to predict reaction kinetics .
Basic: What are the primary applications of this compound in medicinal chemistry?
- Intermediate synthesis : Used in anticonvulsants, kinase inhibitors, and herbicides via coupling with sulfonyl chlorides or boronic acids .
- Probe development : Acts as a fluorescent tag in biochemical assays due to its aromatic amine structure .
Advanced: How can computational modeling guide the design of 2,4-difluoroaniline-based inhibitors?
- Docking studies : Use Schrödinger Suite or AutoDock to predict binding affinities to targets (e.g., EGFR kinase).
- QSAR models : Correlate substituent electronegativity with inhibitory potency (e.g., fluorine atoms enhance π-π stacking) .
Case study : Modifying the N-methyl group in 2,4-difluoroaniline improved selectivity for bacterial enoyl-ACP reductase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
